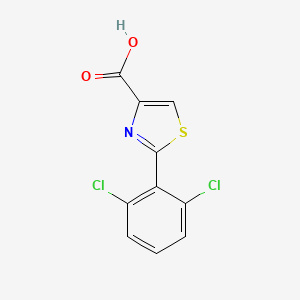

2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid

Beschreibung

2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group at position 4 and a 2,6-dichlorophenyl moiety at position 2. The molecular formula is C₁₀H₅Cl₂NO₂S, with a molecular weight of 282.12 g/mol. The dichlorophenyl group contributes to its lipophilic character, while the thiazole-carboxylic acid scaffold may enable diverse biological interactions.

Eigenschaften

IUPAC Name |

2-(2,6-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHBRWFGFYTFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then oxidized to the carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Properties

One of the most significant applications of 2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid is as a fungicide in agriculture. Research indicates that derivatives of thiazole-4-carboxylic acids exhibit potent activity against phytopathogenic fungi. These compounds are particularly useful in crop protection due to their effectiveness at low application rates and broad-spectrum activity against various fungal species .

Case Study: Crop Protection Agents

- Study Focus : The efficacy of thiazole-4-carboxylic acid esters and thioesters as crop protection agents.

- Findings : These compounds demonstrated significant fungicidal activity, making them suitable for use in agriculture, horticulture, and forestry .

Medicinal Applications

Neuroscience and Pharmacology

In medicinal chemistry, this compound has been identified as a high-affinity ligand for the CaMKIIα hub domain, which plays a crucial role in neuronal signaling and various brain functions. This compound shows promise for therapeutic interventions in neurological disorders.

Case Study: CaMKIIα Modulation

- Research Method : Structure-based virtual screening identified this compound as a novel ligand.

- Results : The compound exhibited mid-nanomolar affinity (pKi = 7.2) and enhanced brain penetration when delivered as a prodrug .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Various analogs have shown significant efficacy in animal models, indicating their potential as therapeutic agents for epilepsy.

Case Study: Anticonvulsant Efficacy

- Study Overview : Evaluation of thiazole-based compounds for anticonvulsant activity.

- Results : Certain derivatives displayed median effective doses significantly lower than standard treatments, suggesting their potential as effective anticonvulsants .

Biochemical Applications

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. Its structural features contribute to its effectiveness as an inhibitor.

Case Study: Inhibition of Carbonic Anhydrase III

- Research Focus : Investigating the inhibitory effects on carbonic anhydrase III.

- Findings : The presence of specific functional groups on the thiazole ring was essential for enhancing inhibitory activity .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 2-(2,6-dichlorophenyl)thiazole-4-carboxylic acid and analogs:

Key Observations:

- Core Structure : Unlike diclofenac’s phenylacetic acid backbone, the thiazole-carboxylic acid scaffold may interact with different enzyme systems (e.g., kinases or cytochrome P450 enzymes) .

- Lipophilicity : The dichlorophenyl group enhances lipophilicity compared to the difluoro analog, which could improve membrane permeability but may also increase bioaccumulation risks.

Pharmaceutical Potential

- Anti-inflammatory Activity : Diclofenac’s efficacy as a COX inhibitor stems from its phenylacetic acid group and dichlorophenyl substitution. While the target compound shares the dichlorophenyl motif, its thiazole-carboxylic acid core may confer distinct mechanisms, such as modulating oxidative stress pathways or cytokine production .

- Antimicrobial Applications: Thiazole derivatives are known for antimicrobial properties. The dichlorophenyl group could enhance activity against resistant strains, though direct evidence is lacking in the provided data .

Agrochemical Relevance

- Fungicidal Activity: Propiconazole’s triazole group inhibits ergosterol synthesis in fungi. The target compound’s thiazole ring might target different metabolic pathways, such as thiamine biosynthesis, offering a novel mode of action .

Biologische Aktivität

2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6Cl2N2O2S. It features a thiazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties.

The compound's mechanism involves the inhibition of specific cancer cell proliferation pathways. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

- In Vitro Studies : In a study evaluating the compound against several cancer cell lines, it demonstrated significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL across different cell types, including colon and melanoma cells .

- In Vivo Studies : In mouse models with xenografted tumors, treatment with the compound resulted in a notable reduction in tumor size compared to control groups .

| Study Type | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| In Vitro | Colon | 1.61 | Significant cytotoxicity observed |

| In Vitro | Melanoma | 1.98 | Induced apoptosis in treated cells |

| In Vivo | Xenograft | N/A | Reduced tumor size in treated mice |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Research Findings

A study reported that this compound showed effective inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for antiviral properties.

Findings

Research indicates that this compound inhibits viral replication in vitro. It has shown efficacy against flaviviruses, with a high therapeutic index (TI), suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural components. The presence of electron-withdrawing groups (like chlorine) at specific positions on the phenyl ring enhances the compound's potency against various biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The thiazole core can be synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones. For example, cyclization of 2,6-dichlorophenyl-substituted thiourea with bromopyruvate under reflux in ethanol (80°C, 12–24 hours) yields the thiazole ring. Catalysts like p-toluenesulfonic acid (5 mol%) improve yield . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of precursors.

Q. Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the thiazole ring protons (δ 7.8–8.2 ppm) and carboxylic acid proton (δ 12–13 ppm). Compare with spectra of structurally similar compounds, such as 2-(3-chlorophenyl)thiazole-4-carboxylic acid .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]+) and fragmentation patterns.

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-Cl stretches (600–800 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid).

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against E. coli and S. aureus .

- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays, comparing activity to diclofenac sodium .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups influencing bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace the 2,6-dichlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess interactions with targets like COX-2 or bacterial enzymes .

- Bioactivity Correlation : Compare IC50/MIC values across analogs to identify substituents critical for activity. For example, 2,6-dichloro substitution may enhance membrane permeability vs. 3-chloro derivatives .

Q. What methodologies are employed to resolve polymorphic forms, and how do they affect pharmacological properties?

- Methodological Answer :

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks. For example, diclofenac acid exhibits orthorhombic and monoclinic polymorphs with differing solubility .

- DSC/TGA : Identifies melting points and thermal stability. Polymorphs with lower melting points often exhibit higher solubility .

- Dissolution Testing : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

Q. What strategies can enhance aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Salt Formation : React with sodium hydroxide or tris(hydroxymethyl)aminomethane (TRIS) to form water-soluble salts, as seen in diclofenac sodium .

- Co-Crystallization : Use co-formers like nicotinamide to disrupt crystal lattice and improve solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation time).

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent used, assay type).

- Purity Verification : Use HPLC and NMR to rule out impurities, as commercial samples may lack analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.